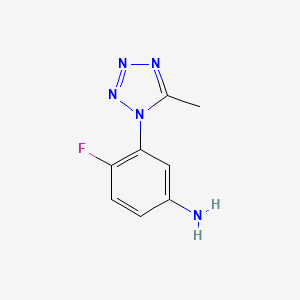
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Descripción general
Descripción
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a useful research compound. Its molecular formula is C8H8FN5 and its molecular weight is 193.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C11H13FN6
- CAS Number : 1156374-64-9
- Molecular Weight : 232.26 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its role in modulating enzymatic activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown IC50 values in the low micromolar range against human colon cancer (SW480, SW620) and leukemia (K562) cell lines. This suggests a potent ability to inhibit cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies indicate that it promotes late apoptosis in cancer cells, leading to significant reductions in cell viability .
- Inhibition of Kinases : Similar tetrazole derivatives have been reported to inhibit specific kinases involved in cancer progression, which may be relevant for the studied compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the tetrazole ring and aniline structure can significantly influence biological activity. Research suggests that:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target enzymes or receptors .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and tested for anticancer activity. Compounds with similar structural features demonstrated enhanced cytotoxicity against breast and colon cancer cells .
- Pharmacological Screening : In a high-throughput screening of over 340 million compounds for SARS-CoV-2 inhibitors, derivatives resembling the studied compound were identified as potential candidates due to their inhibitory effects on viral proteases .
Propiedades
IUPAC Name |
4-fluoro-3-(5-methyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEKNWHWVBFMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















